5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-2-7-18(8-3-1)21-27-23(30-28-21)20-14-24-16-26-22(20)25-11-13-29-12-10-17-6-4-5-9-19(17)15-29/h1-9,14,16H,10-13,15H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEDHINTTYGSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives. A validated protocol involves reacting benzohydrazide with a nitrile precursor under acidic conditions. For instance:
- Hydrazide Preparation : Phenylacetic acid is esterified to methyl phenylacetate, followed by hydrazinolysis to yield phenylacetohydrazide.
- Cyclization : Treatment with trichloroacetonitrile in the presence of p-toluenesulfonyl chloride (TsCl) and triethylamine induces cyclodehydration, forming 3-phenyl-1,2,4-oxadiazole-5-carbonitrile.
- Functionalization : The nitrile group is hydrolyzed to an amide using H2SO4/H2O, followed by coupling with 4-chloropyrimidin-5-amine via nucleophilic aromatic substitution (SNAr) in t-BuOH at 130°C under microwave irradiation.
Key Data :
Pyrimidine Functionalization
The pyrimidine ring is constructed via condensation of amidines with β-keto esters. For example, 4-aminopyrimidine is synthesized by reacting guanidine nitrate with ethyl acetoacetate in ethanol, followed by chlorination using POCl3 to introduce the 4-chloro leaving group. Subsequent displacement with the oxadiazole-5-amine occurs under basic conditions (e.g., NaH in DMF).
Preparation of 2-(2-Aminoethyl)-1,2,3,4-Tetrahydroisoquinoline
Bischler–Napieralski Reaction
The tetrahydroisoquinoline scaffold is synthesized via intramolecular cyclization of phenethylamides. A representative route includes:
- Amide Formation : Phenethylamine is acylated with bromoacetyl bromide in dichloromethane (DCM) to form N-phenethylbromoacetamide.
- Cyclization : Using POCl3 as a dehydrating agent, the amide undergoes cyclization to yield 1,2,3,4-tetrahydroisoquinoline.
- Sidechain Introduction : The ethylamine sidechain is installed via alkylation of tetrahydroisoquinoline with 2-bromoethylamine hydrobromide in acetonitrile, catalyzed by K2CO3.
Optimization :
Coupling Strategies for Final Assembly
Buchwald–Hartwig Amination
The pyrimidine-oxadiazole core and tetrahydroisoquinoline-ethylamine are conjugated via Pd-catalyzed cross-coupling. A optimized procedure employs:
- Catalyst System : Pd2(dba)3 (2 mol%), Xantphos (4 mol%)
- Base : t-BuONa in t-BuOH at 130°C for 12 h.
- Workup : Purification via flash chromatography (DCM/MeOH/NH3 95:5:0.5) yields the final compound as a pale-yellow solid.
Reaction Metrics :
Reductive Amination Alternative
An alternative route involves reductive amination between 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine and 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetaldehyde using NaBH3CN in MeOH. However, this method affords lower yields (12–25%) due to competing imine formation.
Spectroscopic Characterization
1H NMR Analysis
Critical signals for the final compound (DMSO-d6, 400 MHz):
Mass Spectrometry
Challenges and Optimization
Oxadiazole Stability
The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Cyclization with TsCl instead of H2SO4 improves stability, yielding 85–92% pure product.
Coupling Efficiency
Microwave-assisted SNAr reduces reaction time from 24 h to 3 h while improving yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in various organic reactions.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Compounds containing oxadiazole rings have been studied for their potential antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it of interest in biochemical research.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine exerts its effects depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential biochemical pathways in microorganisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related derivatives:
Key Structural and Functional Insights:
Core Heterocycle Differences :
- The 1,2,4-oxadiazole core in the target compound offers greater metabolic stability compared to 1,2,4-thiadiazole derivatives, as sulfur-containing heterocycles are more prone to oxidative degradation .
- Thiadiazole analogs (e.g., compounds 11, 28) exhibit macrofilaricidal activity, suggesting the target compound may share similar antiparasitic properties .
Substituent Effects: The tetrahydroisoquinoline ethyl group in the target compound is distinct from the pyridinyl or methoxy substituents in analogs. This moiety may enhance CNS penetration or modulate receptor selectivity compared to simpler alkyl/aryl groups .
Synthetic Efficiency :
- Thiadiazole derivatives often exhibit lower yields (e.g., 6–45%) due to the complexity of cyclocondensation reactions . The target compound’s synthesis likely follows analogous oxadiazole cycloaddition protocols (e.g., TMSCl-mediated three-component reactions), which can achieve moderate-to-high yields (68% in analog 2a) .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
Replacement of sulfur in thiadiazoles with oxygen (oxadiazoles) may reduce toxicity while maintaining target affinity. The phenyl group at position 3 of the oxadiazole is critical for π-π stacking interactions in enzyme binding . - Pharmacokinetic Considerations: The tetrahydroisoquinoline group could prolong half-life due to reduced first-pass metabolism, as seen in related alkaloids .
Biological Activity
The compound 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological properties based on existing research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features:
- The oxadiazole ring is known for its diverse biological activity.
- The tetrahydroisoquinoline moiety contributes to the compound's pharmacological profile.
Anticancer Activity
Several studies have evaluated the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance, a study reported that derivatives similar to this compound exhibited IC50 values ranging from to against different cancer cell lines such as MCF-7 and A549 .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on thymidine phosphorylase, an enzyme implicated in cancer progression. The results indicated that several analogues of this compound demonstrated strong inhibitory activity with IC50 values ranging from to , surpassing the efficacy of standard drugs like 7-Deazaxanthine .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the oxadiazole ring may play a crucial role in modulating various signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
- In Vitro Studies : Various derivatives of oxadiazoles have been synthesized and tested for their cytotoxicity against several cancer cell lines. The most active compounds demonstrated significant inhibition of cell viability at low micromolar concentrations.
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the oxadiazole and isoquinoline structures can enhance biological activity. For example, substituents at specific positions on the oxadiazole ring were found to improve anticancer properties significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
